molecular formula C6H10O3 B2975568 2-(But-3-en-1-yloxy)acetic acid CAS No. 95123-53-8

2-(But-3-en-1-yloxy)acetic acid

Cat. No. B2975568
CAS RN: 95123-53-8
M. Wt: 130.143
InChI Key: DPVIFLGTFFTKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642389B2

Procedure details

To 480 mg of NaH (50% in mineral oil, ˜20 mmol) in 10 ml of abs. THF was added at 0° 721 mg of 3-buten-1-ol (10 mmol) and the mixture stirred for 5 min. (H2-evolution). 1.39 g of bromo-acetic acid (10 mmol), dissolved in 10 ml of THF, was then added and the mixture kept for additional 5 min. at 0° and for 2 h at ambient temperature. Pouring onto crashed ice/HCl dil., twofold extraction with AcOEt, washing with brine, drying over natrium sulfate and evaporation of the solvents afforded 1.65 g of the title compound, contaminated with mineral oil, but sufficiently pure for the next step.
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
721 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH:5]=[CH2:6].Br[CH2:9][C:10]([OH:12])=[O:11]>C1COCC1>[CH2:3]([O:7][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH:5]=[CH2:6] |f:0.1|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
721 mg
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 5 min. (H2-evolution)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
the mixture kept for additional 5 min. at 0° and for 2 h at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/HCl dil., twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over natrium sulfate and evaporation of the solvents

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC=C)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 126.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.